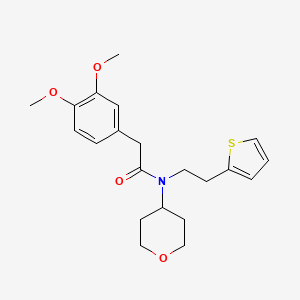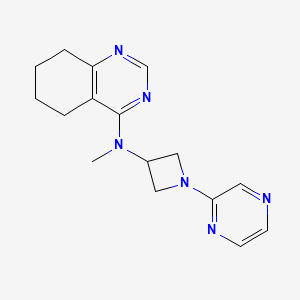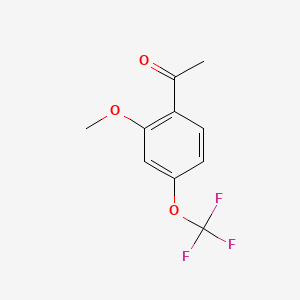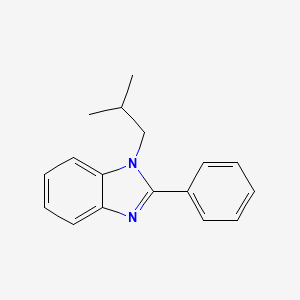
2-Chloro-N,N-diethylquinazolin-4-amine
説明
2-Chloro-N,N-diethylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The presence of the chloro and diethylamino groups on the quinazoline core could influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the amination of chloroquinazoline precursors. For instance, the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been shown to yield various 4-amino-2-phenylquinoline derivatives, with the efficiency of the amination depending on the steric and electronic effects of the substituents on the amino group . Similarly, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline has been achieved through a multi-step process starting from vanillin, involving methylation, nitration, oxidation, reduction, cyclization, chlorination, and finally amination, with an overall yield of 26% .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The chloro group at the 2-position and the N,N-diethylamino group at the 4-position are likely to influence the electronic distribution and steric hindrance within the molecule, affecting its chemical behavior and biological activity.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including C-H amination, which is a key transformation for introducing amino groups. For example, Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-ones with N-alkyl-O-benzoyl-hydroxylamines has been reported to be highly efficient and exhibit good functional group tolerance . Additionally, the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles has been studied, showing that different conditions can lead to selective amination with either cyclic secondary amino groups or primary amino groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The chloro group is an electron-withdrawing group that can affect the molecule's reactivity, while the diethylamino group is an electron-donating group that can impact the basicity of the compound. These properties are crucial for the compound's solubility, stability, and reactivity, which are important for its potential applications in drug development and other chemical processes.
Relevant case studies include the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, which highlights the therapeutic potential of quinazoline derivatives . Additionally, the solid-phase synthesis of 2,4-diaminoquinazolines demonstrates the versatility of quinazoline chemistry for generating compounds with potential biological activity .
科学的研究の応用
Anticancer Properties
2-Chloro-N,N-diethylquinazolin-4-amine and its derivatives have shown significant potential in anticancer research. Studies have identified various derivatives of this compound as potent apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, exhibits strong apoptosis-inducing properties with an EC50 of 2 nM and shows high efficacy in human breast and other cancer models (Sirisoma et al., 2009). Another compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a highly active inducer of apoptosis and an inhibitor of cell proliferation in T47D cells (Sirisoma et al., 2008).
Synthesis Methods
The synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds, including this compound derivatives, has been optimized using microwave irradiation, demonstrating advantages over classical methods (Liu et al., 2006). Additionally, novel methods for the synthesis of 4-amino-2-phenylquinoline derivatives through amination of 4-chloro-2-arylquinoline compounds have been explored (Tsai et al., 2008).
Chemoselectivity Studies
Research on the chemoselectivity in the amination of 4-chloroquinazolines, a similar compound, with various amines has been conducted. This research provides insights into selective amination processes, which are relevant to the synthesis of this compound derivatives (Shen et al., 2010).
Antimicrobial and Antifungal Applications
Some derivatives of this compound have shown antimicrobial and antifungal properties. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline compounds and their evaluation for antimicrobial activities against various pathogens has been documented (Samel & Pai, 2011). Additionally, the design and synthesis of quinazolinyl acetamides, including derivatives of this compound, for their analgesic and anti-inflammatory activities have been studied (Alagarsamy et al., 2015).
Cytotoxicity and Anticancer Studies
Further exploration of 4-aminoquinoline derivatives, closely related to this compound, has been conducted to evaluate their cytotoxic effects on human breast tumor cell lines, providing insights into their potential as anticancer agents (Zhang et al., 2007).
特性
IUPAC Name |
2-chloro-N,N-diethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-3-16(4-2)11-9-7-5-6-8-10(9)14-12(13)15-11/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUOAVNWQPLAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)

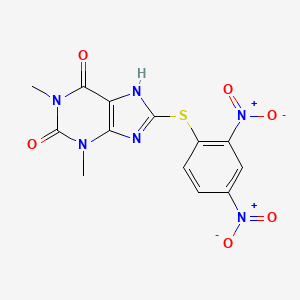
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3013586.png)
![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)
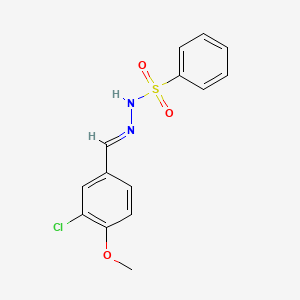
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)
